molecular formula C11H14N2O B2395640 N-(3-methylpyridin-2-yl)cyclobutanecarboxamide CAS No. 723255-85-4

N-(3-methylpyridin-2-yl)cyclobutanecarboxamide

Cat. No.: B2395640
CAS No.: 723255-85-4
M. Wt: 190.246
InChI Key: OTYNHKVIYAYXCB-UHFFFAOYSA-N
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Description

. This compound features a cyclobutanecarboxamide moiety attached to a 3-methylpyridin-2-yl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylpyridin-2-yl)cyclobutanecarboxamide typically involves the reaction of 3-methylpyridin-2-amine with cyclobutanecarboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylpyridin-2-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the cyclobutanecarboxamide moiety.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

N-(3-methylpyridin-2-yl)cyclobutanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-fibrotic properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism of action of N-(3-methylpyridin-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are still ongoing, but initial research suggests involvement in pathways related to inflammation and fibrosis .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)cyclobutanecarboxamide: Similar structure but lacks the methyl group on the pyridine ring.

    N-(6-methylpyridin-3-yl)methylcyclobutanecarboxamide: Similar structure with a different position of the methyl group.

Uniqueness

N-(3-methylpyridin-2-yl)cyclobutanecarboxamide is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-methylpyridin-2-yl)cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-4-3-7-12-10(8)13-11(14)9-5-2-6-9/h3-4,7,9H,2,5-6H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYNHKVIYAYXCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199288
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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